molecular formula C12H6Cl2N2S B598089 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine CAS No. 1203681-45-1

2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine

Cat. No. B598089
M. Wt: 281.154
InChI Key: WYEYRTQOAPZITC-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine is a chemical compound with the molecular formula C12H6Cl2N2S . It is a derivative of thiazolo[5,4-b]pyridine, a structural motif found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine and similar compounds often involves ring cleavage methodology reactions . For instance, a study reported the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the molecular structure, including the positions of the atoms and the types of chemical bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine can be analyzed using various techniques. For instance, its molecular weight can be determined using mass spectrometry . Its solubility, melting point, and boiling point can be determined using standard laboratory techniques .

Scientific Research Applications

Synthesis Methods

  • A study by El‐Hiti (2003) describes a convenient procedure for forming 2-substituted thiazolopyridines, which includes thiazolo[5,4-c]pyridines. This method offers a more efficient route compared to previous techniques, making it significant for the synthesis of various substituted thiazolopyridines (El‐Hiti, 2003).

Chemical Properties and Applications

  • Research by Sahasrabudhe et al. (2009) presents a one-step synthesis of thiazolo[5,4-b]pyridines from chloronitropyridines and thioamides or thioureas, demonstrating the versatility in synthesizing derivatives of thiazolo[5,4-c]pyridine (Sahasrabudhe et al., 2009).
  • Benin et al. (2008) explored the direct electrophilic aromatic substitution in the thiazolo[5,4-d]thiazole ring system, leading to the formation of halogenated derivatives. This indicates the potential of similar reactions in the thiazolo[5,4-c]pyridine system (Benin et al., 2008).

Biological and Pharmacological Research

  • A study by Singh et al. (2013) on thiazolo[5,4-d]pyrimidines, a related compound, reveals their potential antiproliferative and apoptosis-inducing activities. This suggests that derivatives of thiazolo[5,4-c]pyridine might also exhibit similar biological activities (Singh et al., 2013).

Miscellaneous Applications

  • The synthesis and study of rhenium(I) tricarbonyl complexes involving bidentate-coordinated 2,6-di(thiazol-2-yl)pyridine derivatives by Klemens et al. (2017) explore the photophysical, thermal, and electrochemical properties. Such studies may be extendable to 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine derivatives for various applications (Klemens et al., 2017).

Future Directions

The future directions for the research on 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine could include further studies on its synthesis, chemical reactions, and biological activities. In particular, more research is needed to elucidate its mechanism of action and potential applications in medicine and other fields .

properties

IUPAC Name

2-(2,6-dichlorophenyl)-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2S/c13-7-2-1-3-8(14)11(7)12-16-9-4-5-15-6-10(9)17-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEYRTQOAPZITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(S2)C=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254436
Record name 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine

CAS RN

1203681-45-1
Record name 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203681-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-(2,6-dichlorobenzamido)pyridin-3-yl diisopropylcarbamodithioate (50 mg, 0.11 mmol) in 5 M HCl (10 mL) was stirred at 100° C. for 4 hours. The pH of the mixture was adjusted to 7 by the addition of 2N sodium hydroxide solution and the aqueous phase extracted with EtOAc (3×100 mL). The combined organic extract was washed with water (2×50 mL) and brine (100 ml), dried over Na2SO4 and evaporated. The crude product was re-crystallized from EtOAc/DCM/petroleum ether (1:10:10) to give the product as a white solid (24 mg, 76% yield). 1H NMR (500 MHz, MeOH-d4): δ 9.30 (s, 1H), 8.60 (d, J=5.5 Hz, 1H), 8.03 (d, J=5.5 Hz, 1H), 7.54-7.50 (m, 3H). LCMS (Method A): RT=4.84 min, m/z: 281.0 [M+H+].
Name
4-(2,6-dichlorobenzamido)pyridin-3-yl diisopropylcarbamodithioate
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

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